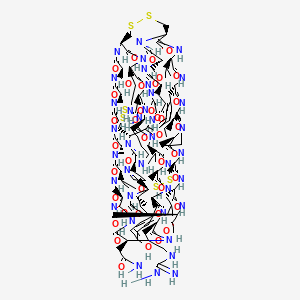
Cycloviolin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cycloviolin C is a natural product found in Palicourea condensata and Leonia cymosa with data available.
Scientific Research Applications
Anti-HIV Properties
Cycloviolins, including Cycloviolin C, have shown potential in anti-HIV applications. They are macrocyclic peptides isolated from the tropical plant Leonia cymosa. These compounds, including this compound, display notable anti-HIV activity due to their unique structure comprising intramolecular disulfide bridges (Hallock et al., 2000).
Antiviral Activities
Cycloviolacin Y5, closely related to this compound, has been identified as one of the most potent cyclotides in terms of anti-HIV activity. The study suggests a positive correlation between the hydrophobicity of these compounds and their anti-HIV effectiveness, indicating potential broader antiviral applications (Wang et al., 2008).
Antitumor Activity
This compound has been explored for its antitumor properties. Cycloviolacin O2, closely related to this compound, has been evaluated for its cytotoxic activity against human tumor cell lines, demonstrating potential for cancer treatment (Burman et al., 2010).
Reversible Antifouling Effect
This compound shows promise in non-toxic, reversible antifouling applications. Studies have indicated that cycloviolacin O2, from the same family as this compound, effectively inhibits the settlement of barnacles, a common marine fouling organism, at low concentrations (Göransson et al., 2004).
Chemosensitizing Abilities
This compound may have chemosensitizing abilities for cancer treatment. Cycloviolacin O2, a related compound, enhances the cytotoxic effects of doxorubicin in drug-resistant breast cancer cells, suggesting potential in overcoming drug resistance (Gerlach et al., 2010).
Anticancer and Toxicity Correlation
The cytotoxic properties of cyclotides like this compound are associated with their interaction with specific phospholipids. This interaction underpins their potential as anticancer therapeutics, highlighting the need to balance their therapeutic and toxic effects (Henriques et al., 2014).
Comprehensive Plant Host Defense
Cycloviolacin O2, related to this compound, demonstrates significant activity against plant pathogens, suggesting that cycloviolacins, including this compound, could be part of a comprehensive plant defense system. This has implications for agricultural applications, particularly in pest and disease management (Slazak et al., 2018).
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
GIPCGESCVFIPCLTTVAGCSCKNKVCYRN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



